molecular formula C9H8N2OS B1268420 2-(2-Amino-thiazol-4-yl)-phenol CAS No. 60135-72-0

2-(2-Amino-thiazol-4-yl)-phenol

Cat. No. B1268420
CAS RN: 60135-72-0
M. Wt: 192.24 g/mol
InChI Key: QCWXFHZAXVHMHQ-UHFFFAOYSA-N
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Description

2-(2-Amino-thiazol-4-yl)-phenol is a chemical compound with the molecular formula C9H8N2OS . It has a molecular weight of 192.24 g/mol . This compound has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 2-(2-Amino-thiazol-4-yl)-phenol consists of a phenol group attached to a 2-amino-thiazol-4-yl group . The InChI code for this compound is 1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H, (H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Amino-thiazol-4-yl)-phenol include a molecular weight of 192.24 g/mol, a melting point of 139-140°C, and a molecular formula of C9H8N2OS . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • 2-(2-Amino-thiazol-4-yl)-benzoic acid

    • Application : This compound is used in proteomics research .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid

    • Application : This is a new synthesizing method for {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid .
    • Methods of Application : The synthesizing method comprises several steps including esterification reaction, amino protection, amide condensation reaction, and deprotection reaction .
    • Results or Outcomes : The synthesizing method has the advantages that the cost is low, the yield rate of the product is high, and the synthesizing method is suitable for large-scale industrial production .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXFHZAXVHMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345630
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-thiazol-4-yl)-phenol

CAS RN

60135-72-0
Record name 2-(2-Amino-4-thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60135-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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